molecular formula C25H18ClNO4 B11574171 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574171
M. Wt: 431.9 g/mol
InChI Key: NVKOFZIYLILVTP-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-pyrrole core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 2-chlorobenzyl derivative with a 3-hydroxyphenyl compound, followed by cyclization and functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process. These methods allow for precise control over reaction conditions, leading to consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromeno-pyrrole core or other functional groups.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives, such as:
    • This compound analogs with different substituents.
    • Other chromeno-pyrrole compounds with variations in the chromeno or pyrrole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H18ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18ClNO4/c1-14-9-10-20-18(11-14)23(29)21-22(15-6-4-7-17(28)12-15)27(25(30)24(21)31-20)13-16-5-2-3-8-19(16)26/h2-12,22,28H,13H2,1H3

InChI Key

NVKOFZIYLILVTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4Cl)C5=CC(=CC=C5)O

Origin of Product

United States

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